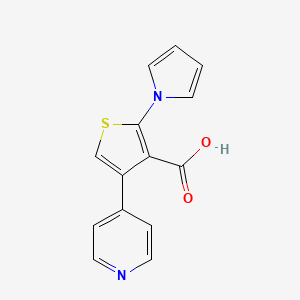

4-Pyridin-4-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

Vue d'ensemble

Description

The compound “4-Pyridin-4-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridine ring, which is a polycyclic aromatic compound .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, compounds with similar structures have been used in the development of new drugs .Applications De Recherche Scientifique

Antibacterial and Antifungal Applications

This compound has been used in the synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs . These analogs have shown potential as antibacterial, antifungal, and antitubercular agents . They were evaluated for their preliminary in vitro antibacterial, antifungal, and antitubercular activities against Mycobacterium tuberculosis H37 Rv strain .

Antitubercular Applications

The compound has shown promise in the treatment of tuberculosis (TB). Several compounds synthesized from it displayed good antimicrobial activity, with minimum inhibitory concentration (MIC) values of 1–4 μg mL−1 . Some compounds also exhibited good in vitro antitubercular activity with MIC values of 1–2 μg mL−1 .

Synthesis of New Heterocycles

A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared using this compound . These new heterocycles underwent thorough characterization and evaluation for antibacterial activity .

Inhibition of Enoyl ACP Reductase and DHFR Enzymes

The synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes . These enzymes are critical for the survival of many bacteria, making them attractive targets for antibacterial drugs .

Potential Therapeutic Applications

The synthesized compounds showed strong antibacterial and antitubercular properties . A molecular docking investigation revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites . These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .

Cytotoxic Activity

Some title compounds were also assessed for their cytotoxic activity (IC50) against mammalian Vero cell lines and A549 (lung adenocarcinoma) cell lines using MTT assay method . The results reveal that these compounds exhibit antitubercular activity at non-cytotoxic concentrations .

Mécanisme D'action

Target of Action

The primary target of the compound 4-Pyridin-4-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid is the GATA family proteins . These proteins play a crucial role in cell differentiation and development. The compound specifically targets the DNA-binding activity of GATA3 and other members of the GATA family .

Mode of Action

The compound interacts with its targets by inhibiting the interaction between GATA3 and SOX4 . This interaction is crucial for the differentiation of Th2 cells, a type of T cell that plays a significant role in the immune response .

Biochemical Pathways

The compound affects the pathway involved in Th2 cell differentiation . By inhibiting the interaction between GATA3 and SOX4, it significantly suppresses Th2 cell differentiation .

Result of Action

As a result of its action, the compound inhibits the expression and production of Th2 cytokines . These cytokines are involved in the immune response, particularly in allergic reactions and asthma. Therefore, the compound could potentially be used in the treatment of these conditions.

Propriétés

IUPAC Name |

4-pyridin-4-yl-2-pyrrol-1-ylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S/c17-14(18)12-11(10-3-5-15-6-4-10)9-19-13(12)16-7-1-2-8-16/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAADJZLDWBXSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C(=CS2)C3=CC=NC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyridin-4-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B1392553.png)

![{[1-(4-Methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392554.png)

![1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392556.png)

![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1392557.png)

![{[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B1392559.png)

![3-({4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}methyl)-4-methoxybenzaldehyde](/img/structure/B1392560.png)

![1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392565.png)

![{[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine](/img/structure/B1392566.png)

![1-{2-[(3-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B1392569.png)